(4-Chloro-2,5-dimethoxyphenyl)thiourea
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Overview
Description
“(4-Chloro-2,5-dimethoxyphenyl)thiourea” is a chemical compound with the molecular formula C9H11ClN2O2S and a molecular weight of 246.72 . It is also known by its common name N-(4-Chloro-2,5-dimethoxyphenyl)thiourea .
Molecular Structure Analysis
The molecular structure of “(4-Chloro-2,5-dimethoxyphenyl)thiourea” consists of 9 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Chloro-2,5-dimethoxyphenyl)thiourea” are not fully available. The molecular weight is 246.72 , but other properties such as density, boiling point, melting point, and flash point are not specified .Scientific Research Applications
Antiviral Research
(4-Chloro-2,5-dimethoxyphenyl)thiourea derivatives have been explored for their potential as antiviral agents. For instance, the compound 1-(4-chloro-2,5-dimethoxyphenyl)-3-(3-propoxypropyl)thiourea has shown potent inhibitory activity against the reverse transcriptase of the human immunodeficiency virus type-1 (HIV-1), indicating its potential in drug development for blocking drug-resistant RT mutants (Weitman et al., 2011).
Crystal Structure Analysis
The crystal structures of various (4-Chloro-2,5-dimethoxyphenyl)thiourea derivatives have been extensively studied. These studies contribute to the understanding of molecular interactions and properties, which are crucial in the development of new compounds with desired biological activities (Saeed & Parvez, 2005).
Coordination Chemistry
The derivatives of (4-Chloro-2,5-dimethoxyphenyl)thiourea have been used to synthesize metal complexes. Such complexes are of interest in coordination chemistry for studying ligand-metal interactions, which have implications in various fields including catalysis and material science (Arslan et al., 2003).
Antimicrobial Activity
Some derivatives of (4-Chloro-2,5-dimethoxyphenyl)thiourea exhibit specific antimicrobial activities. These compounds have been evaluated against a range of pathogenic bacteria and fungi, suggesting their potential as antimicrobial agents, particularly in the treatment of multidrug-resistant infections (Limban et al., 2008).
Enzyme Inhibition and Sensing Applications
Thiourea derivatives, including those with the (4-Chloro-2,5-dimethoxyphenyl) moiety, have been studied as efficient enzyme inhibitors and mercury sensors. These applications demonstrate the versatility of these compounds in biochemical and environmental analysis (Rahman et al., 2021).
properties
IUPAC Name |
(4-chloro-2,5-dimethoxyphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2S/c1-13-7-4-6(12-9(11)15)8(14-2)3-5(7)10/h3-4H,1-2H3,(H3,11,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYJPUXGDXZTPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=S)N)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26727644 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)thiourea |
Citations
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